molecular formula C13H14N2O4S B14423318 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 83962-07-6

4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14423318
CAS No.: 83962-07-6
M. Wt: 294.33 g/mol
InChI Key: VFQKVKNICIADBO-UHFFFAOYSA-N
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Description

4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an imidazolone ring, a benzoyl group substituted with a methanesulfonyl group, and an ethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolone Ring: The imidazolone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Substitution with Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzoyl intermediate with methanesulfonyl chloride in the presence of a base.

    Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-[4-(methylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
  • 4-Ethyl-5-[4-(ethylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one
  • 4-Ethyl-5-[4-(propylsulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one

Uniqueness

4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific substitution pattern on the benzoyl group also contributes to its unique properties and applications.

Properties

CAS No.

83962-07-6

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

4-ethyl-5-(4-methylsulfonylbenzoyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C13H14N2O4S/c1-3-10-11(15-13(17)14-10)12(16)8-4-6-9(7-5-8)20(2,18)19/h4-7H,3H2,1-2H3,(H2,14,15,17)

InChI Key

VFQKVKNICIADBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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